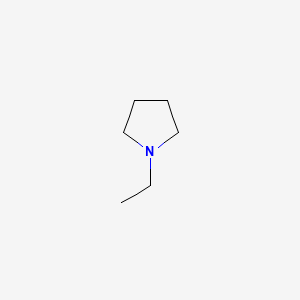

1-Ethylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQBOTKLCMXPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223595 | |

| Record name | 1-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-06-0 | |

| Record name | 1-Ethylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethylpyrrolidine via Reductive Amination

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 1-ethylpyrrolidine, a valuable intermediate and structural motif in medicinal chemistry and materials science. We will delve into the core principles of reductive amination, explore various strategic pathways, and provide detailed, field-proven protocols that emphasize mechanistic understanding, safety, and reproducibility.

Introduction: The Significance of the N-Ethylpyrrolidine Moiety

The N-aryl and N-alkyl substituted pyrrolidine rings are privileged structural fragments found in a vast array of bioactive substances and pharmaceuticals.[1][2] Their prevalence stems from the unique conformational constraints and physicochemical properties they impart to a molecule, often enhancing binding affinity to biological targets, improving pharmacokinetic profiles, and providing a scaffold for further functionalization. This compound, specifically, serves as a crucial building block in the synthesis of various drugs, including intermediates for complex pharmaceutical agents.[3] Reductive amination stands as one of the most efficient and versatile methods for forging the critical C-N bond in these structures, valued for its operational simplicity and high yields.[1][4]

Chapter 1: The Core Principle of Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful one-pot method for converting a carbonyl group (from an aldehyde or ketone) into an amine.[4] The reaction proceeds through two discrete, sequential steps that occur in the same reaction vessel:

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Following dehydration, this forms a C=N double bond, known as an imine. In the presence of an acid catalyst, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[5][6]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine.[6]

The elegance of this process lies in the choice of the reducing agent. An ideal reagent must be mild enough not to reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the intermediate imine/iminium ion.[7][8] This selectivity prevents wasteful consumption of the starting material and the reducing agent, leading to cleaner reactions and higher yields of the desired product.[9]

General Mechanism of Reductive Amination

Caption: The two-stage process of one-pot reductive amination.

Chapter 2: Strategic Pathways to this compound

There are several effective strategies for synthesizing this compound using reductive amination, primarily differing in the choice of starting materials.

Strategy A: Direct N-Alkylation of Pyrrolidine

This is arguably the most direct and common laboratory-scale approach. It involves the reaction of pyrrolidine (a secondary amine) with acetaldehyde in the presence of a suitable reducing agent.

The causality here is straightforward: Pyrrolidine acts as the nucleophile, attacking the acetaldehyde carbonyl. The resulting hemiaminal dehydrates to form an intermediate N-ethylidenepyrrolidinium ion, which is then rapidly reduced by a selective hydride agent to yield the target tertiary amine, this compound. The reaction is irreversible due to the nature of the reduction step.[10]

Strategy B: Cyclization from Acyclic Precursors

An alternative strategy, often employed in industrial settings, involves building the pyrrolidine ring itself via a reductive amination cyclization. For instance, a reaction can be designed using 4-hydroxybutyraldehyde as the substrate and ethylamine as the amine source.[11] The initial reaction between the aldehyde group and ethylamine forms an imine. The molecule then undergoes an intramolecular cyclization, followed by reduction, to form the substituted pyrrolidine ring in a one-pot process.

Strategy C: Synthesis from γ-Butyrolactone (GBL)

While not a single-step reductive amination, this common industrial route is highly relevant. γ-Butyrolactone is first reacted with ethylamine under heat and pressure.[12][13] This aminolysis reaction opens the lactone ring to form an intermediate amide, N-ethyl-4-hydroxybutanamide. This amide then undergoes intramolecular cyclization via dehydration to form 1-ethyl-2-pyrrolidinone. The final, critical step is the reduction of the lactam (cyclic amide) carbonyl group to a methylene group using a strong reducing agent like lithium aluminum hydride (LAH) or catalytic hydrogenation, yielding this compound.

Chapter 3: The Reagent Landscape: A Comparative Analysis

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent selectively reduces the C=N bond of the iminium intermediate over the C=O bond of the starting carbonyl compound.[9]

| Reagent | Formula | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High Selectivity: Mild and sterically hindered, making it highly selective for imines/iminiums over ketones/aldehydes.[14] Safety: Non-toxic byproducts (acetate salts).[9] Convenience: Effective in one-pot procedures without strict pH control.[15] | Moisture Sensitive: Reacts with water and protic solvents like methanol.[9] Higher cost compared to NaBH₄. |

| Sodium Cyanoborohydride | NaBH₃CN | High Selectivity: Mild and effective at slightly acidic pH where iminium formation is favored. Acid Stable: Can be used in acidic conditions.[6] | High Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas if the pH drops too low (<5). Requires careful pH monitoring. |

| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Green Chemistry: Byproduct is typically only water. Cost-Effective: Especially for large-scale industrial processes.[16] | Less Selective: Can reduce other functional groups (e.g., nitro groups, alkenes).[16] Requires specialized high-pressure equipment. Catalyst can be pyrophoric. |

For laboratory-scale synthesis where safety, selectivity, and ease of use are paramount, Sodium Triacetoxyborohydride (STAB) is the superior choice.[9][14] Its mechanism of action is tempered by the electron-withdrawing acetoxy groups, making it a less potent but more precise hydride donor compared to sodium borohydride.[14]

Chapter 4: Detailed Experimental Protocol: N-Alkylation of Pyrrolidine

This section provides a self-validating protocol for the synthesis of this compound from pyrrolidine and acetaldehyde using sodium triacetoxyborohydride.

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Materials & Equipment

-

Pyrrolidine (reagent grade)

-

Acetaldehyde (reagent grade)

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Step-by-Step Methodology

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (7.11 g, 100 mmol, 1.0 eq).

-

Dissolve the pyrrolidine in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the flask in an ice bath to 0°C with stirring.

2. Imine/Iminium Formation:

-

Slowly add acetaldehyde (5.3 g, 120 mmol, 1.2 eq) dropwise to the cooled solution. A slight excess of the aldehyde ensures complete consumption of the starting amine.

-

Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the iminium ion intermediate.

3. Reduction:

-

While maintaining the temperature at 0°C, add sodium triacetoxyborohydride (STAB) (25.4 g, 120 mmol, 1.2 eq) to the reaction mixture in small portions over 20-30 minutes. Causality Note: Portion-wise addition helps control any exotherm and ensures a steady reduction rate.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

4. Reaction Monitoring:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting pyrrolidine.

5. Work-up and Quenching:

-

Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Safety Note: This may cause gas evolution. Add slowly.

-

Stir the biphasic mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

6. Extraction and Drying:

-

Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the DCM.

7. Purification:

-

The crude product is a colorless to pale yellow oil. Purify by fractional distillation under atmospheric pressure.

-

Collect the fraction boiling at approximately 104-106°C. This corresponds to pure this compound.[17]

Expected Yield & Characterization

-

Yield: Typical yields for this procedure are in the range of 80-90%.

-

Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The molecular weight can be confirmed by mass spectrometry.

Chapter 5: Safety and Handling Precautions

Professional laboratory practice requires adherence to strict safety protocols. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Pyrrolidine: Corrosive and flammable. Causes severe skin burns and eye damage.[18] Handle with extreme care.

-

Ethylamine: Extremely flammable gas, harmful if inhaled, and causes serious eye irritation.[19]

-

Acetaldehyde: Highly flammable liquid and vapor. Suspected of causing cancer.

-

Sodium Triacetoxyborohydride: Water-reactive. Upon contact with water or acid, it can release hydrogen gas.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.

Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[20][21][22] Waste materials must be disposed of in accordance with local and national regulations.[18]

Conclusion

The synthesis of this compound via reductive amination is a robust and highly efficient transformation central to modern organic and medicinal chemistry. The direct N-alkylation of pyrrolidine using acetaldehyde and sodium triacetoxyborohydride represents a particularly advantageous method for laboratory-scale synthesis due to its high selectivity, operational simplicity, and superior safety profile compared to alternatives like sodium cyanoborohydride. By understanding the underlying mechanisms and adhering to rigorous experimental and safety protocols, researchers can reliably produce this valuable chemical building block for applications in drug discovery and beyond.

References

- CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine. Google Patents.

-

Eschweiler–Clarke reaction . Grokipedia. Available at: [Link]

-

Myers Chem 115: Reductive Amination . Harvard University. Available at: [Link]

-

Eschweiler–Clarke reaction . Wikipedia. Available at: [Link]

-

Reductive Amination With Sodium Triacetoxyborohydride . Scribd. Available at: [Link]

-

Ethylamine Safety Data Sheet . Tecnoproject. Available at: [Link]

-

Eschweiler-Clarke Reaction . Organic Chemistry Portal. Available at: [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation . National Institutes of Health (PMC). Available at: [Link]

-

Eschweiler-Clarke Reaction . J&K Scientific LLC. Available at: [Link]

-

Eschweiler-Clarke reaction . Name-Reaction.com. Available at: [Link]

-

Reductive amination . Wikipedia. Available at: [Link]

-

Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine . National Institutes of Health. Available at: [Link]

-

Reductive Amination . YouTube. Available at: [Link]

-

Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis . PubMed. Available at: [Link]

-

Synthesis of 2-aminomethyl-1-ethylpyrrolidine . PrepChem.com. Available at: [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation . Semantic Scholar. Available at: [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers in Chemistry. Available at: [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory . Green Chemistry Teaching and Learning Community. Available at: [Link]

-

Synthesis of pyrrolidones via reductive amination of LA . ResearchGate. Available at: [Link]

- CN1300108C - Method for synthesizing 1-methyl-2-amine ethyl pyrrolidine. Google Patents.

- DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents.

-

Reductive Amination . YouTube. Available at: [Link]

-

γ-Butyrolactone . Wikipedia. Available at: [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides . Carbohydrate Polymers. Available at: [Link]

-

This compound . PubChem. Available at: [Link]

- US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials. Google Patents.

Sources

- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. gctlc.org [gctlc.org]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 11. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 17. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. tecnoproject.com [tecnoproject.com]

- 20. aksci.com [aksci.com]

- 21. combi-blocks.com [combi-blocks.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-Ethylpyrrolidine

Foreword

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of the fundamental physicochemical properties of a chemical entity is not merely academic—it is the bedrock of innovation. 1-Ethylpyrrolidine, a versatile heterocyclic amine, is a key building block in the synthesis of a wide array of pharmaceutical compounds and specialty chemicals.[1] Its utility as a solvent and reagent is well-established, making a detailed exploration of its properties essential for its effective and safe application.[1] This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both established data and the experimental rationale required for its proficient use in a laboratory setting.

I. Molecular Identity and Structural Elucidation

The molecular structure of this compound, with the chemical formula C₆H₁₃N, consists of a saturated five-membered pyrrolidine ring N-substituted with an ethyl group.[2][3] This configuration imparts a unique combination of steric and electronic properties that govern its reactivity and physical behavior.

Figure 2: Workflow for boiling point determination by distillation.

B. Density Measurement Using a Pycnometer

Density is a fundamental intensive property that relates the mass of a substance to its volume. [4]The pycnometer method is a highly accurate technique for determining the density of liquids. [4] Experimental Protocol:

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Addition: The pycnometer is filled with this compound to its calibrated volume.

-

Mass Determination: The filled pycnometer is weighed to determine the mass of the liquid.

-

Density Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Expertise and Self-Validation: This method's accuracy stems from the precise measurement of both mass and volume. For validation, the experimentally determined density can be compared to literature values, and the procedure can be repeated to ensure reproducibility. [5]

C. Qualitative Solubility Assessment

The solubility of a compound in various solvents is a critical factor in its application. [6]A simple miscibility test can provide a rapid qualitative assessment of solubility. [6] Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, hexane) are selected.

-

Mixing: A small, measured volume of this compound is added to a known volume of each solvent in separate test tubes.

-

Observation: The mixtures are agitated, and the formation of a single homogeneous phase (soluble) or the persistence of separate phases (insoluble) is observed.

Authoritative Grounding: The principle of "like dissolves like" generally governs solubility. [6]As a polar molecule, this compound is expected to be soluble in polar solvents like water and ethanol. [7]For quantitative solubility data, more sophisticated methods such as the shake-flask method followed by analytical quantification are required. [8]

IV. Spectroscopic Profile

Spectroscopic techniques provide a molecular fingerprint, confirming the identity and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. [9][10][11]The spectra of this compound will exhibit characteristic chemical shifts and coupling patterns corresponding to the ethyl and pyrrolidine protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of specific functional groups through their characteristic vibrational frequencies. [12]* Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. [12]

V. Safety and Handling

A comprehensive understanding of the hazards associated with a chemical is a prerequisite for its safe handling.

-

Hazard Identification: this compound is classified as a flammable liquid and can cause skin corrosion and serious eye damage. [3][13]* Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. [14][15]* Handling and Storage: this compound should be handled in a well-ventilated fume hood. [14]It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids. [15][16]* First Aid Measures: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. [14][15][17]If inhaled, move to fresh air. [14][15]If ingested, do not induce vomiting and seek immediate medical attention. [14][15]

VI. Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, grounded in authoritative data and established experimental methodologies. By adhering to the principles of scientific integrity and safety outlined herein, researchers, scientists, and drug development professionals can confidently and effectively utilize this important chemical intermediate in their endeavors.

References

-

1-Ethyl-pyrrolidine - ChemBK. (n.d.). Retrieved from [Link]

-

N-Ethylsuccinimide - Solubility of Things. (n.d.). Retrieved from [Link]

- Determination of solubility: A laboratory experiment. (1979).

-

Boiling Points - Concept. (2020, March 26). JoVE. Retrieved from [Link]

-

Experiment name / Determination of Boiling point Purpose. (n.d.). Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. (2024, September 9). Chemos GmbH & Co.KG. Retrieved from [Link]

-

The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Experiment 1: Determination of the Density of Water. (2020, August 15). YouTube. Retrieved from [Link]

-

Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

-

Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved from [Link]

-

Material Safety Data Sheet - (S)-2-(Aminomethyl)-1-ethylpyrrolidine, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Measuring Solubility. (n.d.). Alloprof. Retrieved from [Link]

-

Lab 1 - Density Determinations and Various Methods to Measure Volume. (n.d.). WebAssign. Retrieved from [Link]

-

Experiment 1 – Density. (n.d.). Retrieved from [Link]

-

MEASUREMENT OF DENSITY. (n.d.). Retrieved from [Link]

-

Determining the density of solids and liquids. The Lab Activity. (2024, August 8). YouTube. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). (n.d.). Cheméo. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]

-

Chemical Properties of Pyrrolidine, 1-ethyl- (CAS 7335-06-0). (n.d.). Cheméo. Retrieved from [https://www.chemeo.com/cid/46-940-9/Pyrrolidine, 1-ethyl-.html]([Link], 1-ethyl-.html)

-

2-(Aminomethyl)-1-ethylpyrrolidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

N-ethyl-2-pyrrolidone. (n.d.). PubChem. Retrieved from [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 5. webassign.net [webassign.net]

- 6. education.com [education.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. hmdb.ca [hmdb.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. chemos.de [chemos.de]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Ethylpyrrolidine

Introduction

1-Ethylpyrrolidine, also known as N-ethylpyrrolidine, is a saturated heterocyclic amine with the molecular formula C₆H₁₃N.[1] As a fundamental structural motif in many biologically active compounds and a versatile synthetic intermediate, its unambiguous characterization is paramount for researchers in medicinal chemistry, materials science, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule.[2][3]

This technical guide offers a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. Moving beyond a simple recitation of spectral data, this document provides a field-proven perspective on the causality behind the observed chemical shifts and coupling patterns. It is designed to serve as an authoritative reference for scientists and researchers, enabling confident identification and structural verification.

Molecular Structure and Symmetry Analysis

A foundational understanding of a molecule's structure and symmetry is a prerequisite for accurate NMR spectral interpretation. This compound possesses a simple, yet informative, structure with four distinct electronic environments for both its protons and carbons.

Due to the rapid inversion of the nitrogen atom at room temperature and the flexibility of the five-membered ring, the two protons on any given methylene group (-CH₂-) within the ring are often chemically equivalent, as are the two α-carbons (C2, C5) and the two β-carbons (C3, C4).

Proton Environments (¹H):

-

H-a: Three equivalent protons of the terminal methyl group (-CH₃).

-

H-b: Two equivalent protons of the ethyl methylene group (-NCH₂CH₃).

-

H-c: Four equivalent protons of the two α-methylene groups on the pyrrolidine ring (-NCH₂-).

-

H-d: Four equivalent protons of the two β-methylene groups on the pyrrolidine ring (-CH₂-).

Carbon Environments (¹³C):

-

C-1: One carbon of the terminal methyl group (-CH₃).

-

C-2: One carbon of the ethyl methylene group (-NCH₂CH₃).

-

C-3: Two equivalent α-carbons of the pyrrolidine ring (-NCH₂-).

-

C-4: Two equivalent β-carbons of the pyrrolidine ring (-CH₂-).

This analysis predicts a total of four signals in both the ¹H and the proton-decoupled ¹³C NMR spectra.

Caption: Molecular structure of this compound with unique C and H environments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through three key features: chemical shift (δ), signal integration, and spin-spin splitting (multiplicity).[2]

¹H NMR Data Summary for this compound

(Data compiled from spectral databases and typical values for similar structures. Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-a (-CH₃) | ~1.05 | 3H | Triplet (t) | ~7.2 |

| H-d (β-CH₂) | ~1.75 | 4H | Multiplet (m) | - |

| H-c (α-CH₂) | ~2.45 | 4H | Multiplet (m) | - |

| H-b (-NCH₂CH₃) | ~2.55 | 2H | Quartet (q) | ~7.2 |

Expertise & Experience: Interpreting the ¹H Spectrum

-

Chemical Shift (δ): The position of a signal on the x-axis is dictated by the electronic environment of the protons.[2][4]

-

H-b and H-c (~2.55 and ~2.45 ppm): These protons are on carbons directly attached to the electronegative nitrogen atom. This proximity causes a deshielding effect, pulling electron density away from the protons and shifting their signals downfield (to a higher ppm value).[2][3]

-

H-d (~1.75 ppm): These β-protons are further from the nitrogen, experiencing less of its deshielding influence, and thus resonate at a higher field (lower ppm) compared to the α-protons.

-

H-a (~1.05 ppm): The methyl protons are the most shielded, being furthest from the electronegative nitrogen. They appear furthest upfield, which is characteristic of alkyl groups.[3]

-

-

Integration: The area under each signal is directly proportional to the number of protons it represents.[2] The observed 3:4:4:2 ratio perfectly matches the four distinct proton environments identified in the molecular structure analysis. This serves as a primary validation of the signal assignments.

-

Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks reveals the number of neighboring, non-equivalent protons. This follows the n+1 rule , where 'n' is the number of adjacent protons.[2]

-

H-a (Triplet): The methyl (-CH₃) signal is split by its two neighbors on the ethyl methylene group (n=2). Applying the n+1 rule, the signal appears as a triplet (2+1=3).

-

H-b (Quartet): The ethyl methylene (-NCH₂CH₃) signal is split by the three protons of the adjacent methyl group (n=3), resulting in a quartet (3+1=4). The characteristic quartet-triplet pattern is a definitive indicator of an ethyl group.

-

H-c and H-d (Multiplets): The signals for the pyrrolidine ring protons appear as complex multiplets. This is because the H-c protons are coupled to both the H-d protons and other H-c protons, and likewise for the H-d protons. This complex coupling results in overlapping signals that are not easily resolved into simple patterns.

-

-

Coupling Constant (J): The distance between the sub-peaks in a split signal, measured in Hertz (Hz), is the coupling constant.[5] Critically, coupled protons must have the same J-value. The observation that the triplet for H-a and the quartet for H-b share the same coupling constant (~7.2 Hz) provides unequivocal proof of their connectivity within the ethyl group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in a molecule, with each unique carbon environment producing a single peak.[6]

¹³C NMR Data Summary for this compound

(Data compiled from spectral databases. Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-1 (-CH₃) | ~14.5 |

| C-4 (β-C) | ~23.5 |

| C-2 (-NCH₂CH₃) | ~51.0 |

| C-3 (α-C) | ~54.0 |

Expertise & Experience: Interpreting the ¹³C Spectrum

The chemical shift of a carbon nucleus is highly sensitive to its electronic environment, particularly the proximity of electronegative atoms.[6][7]

-

C-3 and C-2 (~54.0 and ~51.0 ppm): These carbons are directly bonded to the nitrogen atom. This direct attachment causes significant deshielding, shifting their signals the furthest downfield.

-

C-4 (~23.5 ppm): The β-carbons are in a typical aliphatic region, shielded from the direct effect of the nitrogen, and thus appear at a much lower chemical shift.

-

C-1 (~14.5 ppm): The methyl carbon is the most shielded carbon, resonating at the furthest upfield position, which is characteristic for a terminal methyl group in an alkyl chain.

The observation of four distinct signals in the ¹³C NMR spectrum provides a self-validating cross-check with the ¹H NMR data and the initial structural analysis, confirming the presence of four unique carbon environments.

Experimental Protocol and Workflow

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[8] CDCl₃ is the solvent of choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[8][9]

-

To ensure high spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[8][10][11] This removes any particulate matter that can degrade magnetic field homogeneity.[10]

-

Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[11]

-

-

Data Acquisition:

-

The following are typical parameters for a 400 MHz spectrometer.

-

¹H NMR:

-

¹³C NMR (Proton-Decoupled):

-

Pulse Angle: 30 degrees.[12]

-

Acquisition Time (AQ): ~2-4 seconds.

-

Relaxation Delay (D1): 2 seconds. Quaternary carbons can have longer relaxation times, but none are present in this compound.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[14]

-

-

Caption: Standardized workflow for NMR spectral analysis from sample prep to reporting.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and directly reflect its molecular structure. The ¹H spectrum is defined by a distinctive ethyl group pattern (a quartet and a triplet) and two multiplets corresponding to the pyrrolidine ring protons. The ¹³C spectrum displays four sharp signals, with the carbons adjacent to the nitrogen appearing significantly downfield. By systematically analyzing the chemical shifts, integrations, and coupling patterns, researchers can confidently verify the identity and purity of this compound. The complementary nature of ¹H and ¹³C NMR data, when acquired under robust experimental protocols, provides a self-validating system essential for the rigorous standards of modern chemical research and development.

References

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Missouri. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Durham University. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000766). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1-ethylpyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. acdlabs.com [acdlabs.com]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. books.rsc.org [books.rsc.org]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-Depth Technical Guide to the FT-IR and Raman Spectroscopic Analysis of 1-Ethylpyrrolidine

Abstract

This technical guide provides a comprehensive framework for the vibrational analysis of 1-Ethylpyrrolidine (also known as N-Ethylpyrrolidine) using Fourier Transform Infrared (FT-IR) and Raman spectroscopy. This compound is a tertiary amine with a pyrrolidine ring, making it a valuable building block in organic synthesis. This document offers a detailed examination of the theoretical principles, safety considerations, step-by-step experimental protocols, and in-depth spectral interpretation. By leveraging the complementary nature of FT-IR and Raman spectroscopy, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform robust qualitative and quantitative analysis, ensuring material identity, purity, and consistency.

Introduction to this compound and Vibrational Spectroscopy

Chemical Identity and Significance

This compound (CAS No: 7335-06-0, Molecular Formula: C₆H₁₃N) is a cyclic tertiary amine.[1][2] Its structure consists of a five-membered saturated pyrrolidine ring N-substituted with an ethyl group. This structure imparts specific chemical properties that make it a useful intermediate and building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and efficient analytical methods are paramount for quality control, reaction monitoring, and structural elucidation involving this compound.

The Synergy of FT-IR and Raman Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive technique for probing the molecular structure of a substance.[3] It measures the energy of molecular vibrations, which are unique to the compound's structure, much like a fingerprint.

-

FT-IR spectroscopy measures the absorption of infrared light by a molecule as it transitions between vibrational energy levels. This technique is particularly sensitive to polar functional groups with strong changes in their dipole moment, such as C-N and C-H bonds.[4][5]

-

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser).[6] The resulting energy shift in the scattered photons provides information about the vibrational modes. Raman is highly sensitive to non-polar, symmetric bonds and vibrations where a change in polarizability occurs.[6]

By using both techniques, a more complete vibrational profile of this compound can be obtained. Bands that are weak or absent in one spectrum are often strong in the other, providing complementary data for a confident identification and structural analysis.[4][7]

Fundamental Principles

FT-IR Spectroscopy: The Dance of Dipole Moments

For a molecule to be IR active, a specific vibrational mode must cause a net change in the molecule's dipole moment. The intensity of an IR absorption band is proportional to the square of this change. In this compound, the stretching and bending of C-H, C-C, and C-N bonds are all IR active and give rise to a characteristic spectrum.

Raman Spectroscopy: Probing Polarizability

A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud.[6] Symmetrical vibrations, such as the "breathing" mode of the pyrrolidine ring, tend to be strong in the Raman spectrum. The C-C backbone and symmetric C-H stretches are also prominent. This makes Raman an excellent tool for studying the carbon skeleton of the molecule.

Health and Safety Precautions

This compound is a hazardous substance that requires careful handling.

-

Hazards : It is a highly flammable liquid and vapor (Flash Point: -22°C). It causes severe skin burns and eye damage.[1][2]

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gear, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[1][8] All handling should be performed in a well-ventilated chemical fume hood.[9]

-

Handling : Keep the container tightly closed and away from heat, sparks, and open flames.[9] Grounding and bonding are necessary to prevent static discharge.

-

Emergency Procedures : In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[8]

Experimental Methodology

This section outlines validated protocols for acquiring high-quality FT-IR and Raman spectra of neat (undiluted) this compound.

Materials and Instrumentation

-

Sample : this compound (≥97% purity).

-

FT-IR Spectrometer : A benchtop FT-IR spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond crystal. ATR is the ideal sampling technique for liquids as it requires minimal sample preparation and is easy to clean.[10]

-

Raman Spectrometer : A dispersive Raman spectrometer equipped with a 785 nm laser source and a microscope for sample focusing. The 785 nm laser is commonly used to minimize fluorescence from organic samples.

FT-IR Data Acquisition Protocol (ATR)

-

Instrument Preparation : Ensure the spectrometer is purged and stable.

-

Background Collection : Clean the ATR crystal surface with isopropanol and allow it to dry completely. Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is crucial to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).

-

Sample Application : Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Data Acquisition : Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

-

Cleaning : Clean the ATR crystal thoroughly with isopropanol and a soft laboratory wipe.

Raman Data Acquisition Protocol

-

Sample Preparation : Place a small amount of this compound into a clear glass vial or NMR tube.

-

Instrument Setup : Place the vial in the spectrometer's sample holder.

-

Focusing : Using the microscope, focus the laser onto the liquid sample, just inside the glass wall to minimize signal from the container.

-

Parameter Optimization : Set the laser power (e.g., 50-100 mW) and integration time (e.g., 5-10 seconds) to achieve a good signal-to-noise ratio without causing sample heating or degradation. Collect 3-5 accumulations to improve the spectrum quality.

-

Data Acquisition : Acquire the Raman spectrum over the desired range (e.g., 200-3200 cm⁻¹). The software should automatically perform cosmic ray removal.

Workflow for Vibrational Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Spectral Interpretation and Discussion

The following tables summarize the expected vibrational modes for this compound. Assignments are based on established group frequencies for cyclic amines and alkyl groups.[11][12]

FT-IR Spectrum of this compound

The FT-IR spectrum is dominated by strong absorptions from C-H and C-N vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2965 - 2975 | Strong | Asymmetric C-H stretch (CH₃) |

| 2930 - 2940 | Strong | Asymmetric C-H stretch (CH₂) |

| 2870 - 2880 | Medium | Symmetric C-H stretch (CH₃) |

| 2850 - 2860 | Medium | Symmetric C-H stretch (CH₂) |

| ~2800 | Medium, Broad | C-H stretch (N-CH₂), characteristic of tertiary amines |

| 1450 - 1470 | Medium | C-H scissoring/bending (CH₂) |

| 1375 - 1385 | Medium | Symmetric C-H bending (CH₃) |

| 1150 - 1250 | Strong | C-N Stretch |

| 1000 - 1100 | Medium | C-C Stretch |

Raman Spectrum of this compound

The Raman spectrum provides complementary information, especially regarding the carbon skeleton.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2930 - 2940 | Strong | Asymmetric C-H stretch (CH₂) |

| 2870 - 2880 | Strong | Symmetric C-H stretch (CH₃) |

| 2850 - 2860 | Strong | Symmetric C-H stretch (CH₂) |

| 1440 - 1460 | Medium | C-H scissoring/bending (CH₂) |

| 1300 - 1350 | Weak | CH₂ Wagging/Twisting |

| ~900 | Strong | Ring Breathing Mode (Symmetric) |

| 750 - 850 | Medium | Ring Deformation |

| 400 - 600 | Medium | C-C-N Deformation Modes |

Comparative Analysis

-

C-H Stretching Region (2800-3000 cm⁻¹) : Both techniques show strong signals in this region. However, the characteristic broad tertiary amine C-H stretch around 2800 cm⁻¹ is often more distinct in the FT-IR spectrum.

-

C-N Stretching : The C-N stretching vibration gives a strong band in the FT-IR spectrum due to the large change in dipole moment. This band is typically weaker in the Raman spectrum.

-

Ring Vibrations : The symmetric "breathing" mode of the pyrrolidine ring involves a highly symmetric change in the molecule's volume and polarizability, resulting in a very strong and sharp peak in the Raman spectrum (~900 cm⁻¹). This mode is very weak or absent in the FT-IR spectrum. This is a key example of the complementary nature of the two techniques.

Synergy of FT-IR and Raman Spectroscopy

Sources

- 1. 1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 6. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

Mass spectrometry data for 1-Ethylpyrrolidine characterization

An In-Depth Technical Guide to the Mass Spectrometry Characterization of 1-Ethylpyrrolidine

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric characterization of this compound (C₆H₁₃N), a saturated N-alkylpyrrolidine.[1] As a foundational scaffold in medicinal chemistry and a reagent in organic synthesis, unequivocal identification of this compound is critical. Mass spectrometry offers a powerful analytical tool for this purpose, providing not only molecular weight confirmation but also rich structural information through controlled fragmentation.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights for analyzing this compound. We will delve into the two most pertinent ionization techniques: the high-energy, fragment-rich world of Electron Ionization (EI) and the gentle, molecular-ion-preserving technique of Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: Unveiling the Structural Blueprint

Electron Ionization is a classic, robust technique ideal for volatile, thermally stable small molecules like this compound. It is considered a "hard" ionization method because the high energy involved (typically 70 eV) imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[2] This fragmentation pattern serves as a molecular fingerprint, enabling confident structural elucidation and library matching.

Causality in Experimental Design: Why GC-MS is the Standard for EI

Gas Chromatography (GC) is the ideal separation technique to couple with EI-MS for analyzing this compound. The compound's volatility and thermal stability make it perfectly suited for GC, which separates analytes based on their boiling points and interactions with the stationary phase before introducing them to the MS source. This chromatographic separation is crucial in real-world scenarios where this compound might be part of a complex mixture, ensuring that a pure mass spectrum of the target analyte is obtained.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating system for the routine analysis of this compound.

Objective: To obtain a reproducible EI mass spectrum of this compound for identification and structural confirmation.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent 8850 GC).[3]

Methodology:

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 10-100 µg/mL. The choice of solvent is critical; it should be high purity and not co-elute with the analyte.

-

GC Separation:

-

Injector: Set to 250 °C with a split ratio of 50:1. A high split ratio prevents column overloading and ensures sharp chromatographic peaks.

-

Column: Use a standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent. This type of column separates compounds primarily by boiling point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes. This initial hold allows for focusing of the analyte at the head of the column.

-

Ramp: Increase temperature at 15 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes to ensure elution of any less volatile components.

-

-

-

Mass Spectrometry Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures that the resulting spectra are comparable to established libraries like NIST.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-200. This range covers the molecular ion and all expected fragments.

-

Data Interpretation: The Fragmentation Fingerprint

The EI mass spectrum of this compound is dominated by fragmentation resulting from the stabilization of the positive charge by the nitrogen atom. The primary fragmentation mechanism is α-cleavage, the breaking of the bond adjacent to the nitrogen atom.

The molecular ion (M⁺•) for this compound (molecular weight 99.17 g/mol ) is observed at m/z 99.[4][5] The most stable and therefore most abundant fragment ion results from the loss of a methyl radical (•CH₃) from the N-ethyl group via α-cleavage. This forms a resonance-stabilized iminium ion at m/z 84, which is typically the base peak.

Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Structure/Formula | Fragmentation Pathway | Relative Intensity |

| 99 | [C₆H₁₃N]⁺• | Molecular Ion (M⁺•) | Moderate |

| 84 | [C₅H₁₀N]⁺ | M⁺• - •CH₃ | 100% (Base Peak) |

| 70 | [C₄H₈N]⁺ | M⁺• - •C₂H₅ | High |

| 56 | [C₃H₆N]⁺ | Ring opening & loss | Moderate |

| 42 | [C₂H₄N]⁺ | Further fragmentation | Moderate |

Note: Relative intensities are typical and may vary slightly between instruments.

Visualization: EI Fragmentation Pathway

The logical relationship of the key fragments can be visualized as follows:

Caption: Primary EI fragmentation pathways of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: Confirming Molecular Identity

Electrospray Ionization is a "soft" ionization technique that generates ions directly from a liquid solution.[6][7] It is exceptionally useful for polar and thermally fragile molecules. For this compound, a basic amine, ESI in positive ion mode is highly efficient, producing a protonated molecule [M+H]⁺ with minimal to no fragmentation in the source.[8] This makes ESI the superior choice for unambiguous molecular weight confirmation.

Causality in Experimental Design: Why ESI for [M+H]⁺?

The goal of ESI analysis is often different from EI. Instead of generating a fragmentation fingerprint, the primary objective is to confirm the mass of the intact molecule. The ESI process involves creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[9] Because this process imparts very little excess energy to the analyte, the molecule remains intact. For this compound, its basic nitrogen readily accepts a proton from the acidic mobile phase, forming the [M+H]⁺ ion at m/z 100.

Experimental Protocol: Direct Infusion ESI-MS Analysis

For a pure sample, direct infusion is a rapid and effective method. If the sample is in a complex matrix, coupling with Liquid Chromatography (LC) would be necessary.

Objective: To confirm the molecular weight of this compound by observing its protonated molecule.

Instrumentation:

-

Mass Spectrometer with an ESI source.

Methodology:

-

Sample Preparation: Prepare a ~1 µg/mL solution of this compound in a mobile phase of 50:50 Methanol:Water with 0.1% formic acid. The formic acid is essential as a proton source to facilitate the formation of [M+H]⁺ ions.

-

Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. A low flow rate ensures efficient desolvation and ionization.

-

Mass Spectrometry Detection (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: +3.5 kV.

-

Desolvation Gas (N₂): Flow rate of 500 L/hr at a temperature of 350 °C.

-

Cone Voltage: 20 V. This low voltage minimizes in-source fragmentation.

-

Scan Range: m/z 50-150.

-

Data Interpretation and Tandem MS (MS/MS)

The resulting ESI mass spectrum will be very simple, showing a dominant peak at m/z 100 , corresponding to the protonated molecule [C₆H₁₃N + H]⁺.

To gain structural information, one must perform tandem mass spectrometry (MS/MS). In this experiment, the [M+H]⁺ ion (m/z 100) is mass-selected, accelerated to induce collisions with an inert gas (like argon), and the resulting fragment ions are mass-analyzed. This process is called Collision-Induced Dissociation (CID).

The fragmentation of the even-electron [M+H]⁺ ion proceeds through different pathways than the odd-electron M⁺• ion from EI. Common fragmentation pathways involve the loss of stable, neutral molecules. For the [M+H]⁺ of this compound, the most probable fragmentation is the loss of ethene (C₂H₄).

Table 2: Key Ions in the ESI-MS/MS Spectrum of this compound Precursor Ion m/z 100

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 100 ([M+H]⁺) | 72 | 28 Da (C₂H₄) | Loss of ethene from the ethyl group |

Visualization: ESI-MS/MS Fragmentation Workflow

This diagram illustrates the logical workflow of an MS/MS experiment.

Caption: Workflow for ESI-MS/MS analysis of this compound.

Conclusion: A Dual-Technique Approach for Complete Characterization

For the comprehensive characterization of this compound, a dual-technique approach leveraging both Electron Ionization and Electrospray Ionization is recommended.

-

GC-EI-MS provides a rich, reproducible fragmentation pattern that serves as a molecular fingerprint, ideal for library matching and definitive structural confirmation. The base peak at m/z 84 is a key diagnostic ion.

-

ESI-MS offers a simple and rapid method for unambiguous molecular weight confirmation via the detection of the protonated molecule [M+H]⁺ at m/z 100. When coupled with MS/MS, it provides controlled fragmentation that can be used to further probe the molecule's structure.

By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the integrity and validity of their scientific findings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinemethanamine, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Relate Chemistry. (2023, April 23). Electrospray Ionization (ESI) Technique || Mass Spectrometry. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Gas Chromatography data for 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for this compound (HMDB0243879). Retrieved from [Link]

-

Sparkman, O. D. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Retrieved from [Link]

-

Ghosh, C., & Pradeep, T. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Retrieved from [Link]

-

Hu, B., & Yao, Z.-P. (n.d.). Electrospray ionization mass spectrometry with wooden tips: A review. PolyU Institutional Research Archive. Retrieved from [Link]

-

ResearchGate. (n.d.). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

-

Juhasz, P. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Retrieved from [Link]

-

Sparkman, O. D. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

IFL Science. (n.d.). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. R Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent. (2023, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

-

Springer, S., et al. (2003). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-α-pyrrolidinopropiophenone (MPPP). ScienceDirect. Retrieved from [Link]

-

NIST. (n.d.). Data for 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. This compound | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. youtube.com [youtube.com]

The Pyrrolidine Core: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to the Biological Activity of Novel 1-Ethylpyrrolidine Derivatives

Abstract

The five-membered nitrogen heterocycle, pyrrolidine, represents one of the most versatile and valuable scaffolds in medicinal chemistry.[1] Its non-planar, sp³-rich structure provides access to a three-dimensional chemical space that is crucial for specific and high-affinity interactions with complex biological targets.[2] This guide provides an in-depth technical exploration of novel derivatives built upon the 1-ethylpyrrolidine core, a substructure integral to compounds demonstrating a wide spectrum of pharmacological activities. We will dissect the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives, focusing on their potential as anti-inflammatory, antiarrhythmic, and antipsychotic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to empower the design and evaluation of next-generation therapeutics.

The Strategic Advantage of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine ring in numerous FDA-approved drugs is not coincidental.[3] As a saturated heterocycle, it offers distinct advantages over flat, aromatic systems which often suffer from metabolic liabilities and promiscuous binding. The key benefits include:

-

Improved Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and modulate lipophilicity, critical parameters for optimizing a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[3]

-

Stereochemical Complexity: The chiral centers inherent to substituted pyrrolidine rings allow for precise spatial orientation of functional groups, enabling the exploration of stereospecific interactions with biological targets, which can dramatically improve potency and reduce off-target effects.[1]

-

Vectorial Exit Points: The non-planar structure provides well-defined vectors for substituents, allowing medicinal chemists to probe the pharmacophore space around a biological target with high resolution.

This guide will focus on derivatives featuring the this compound moiety, a substitution that often enhances potency and metabolic stability. We will explore how subtle modifications to this core structure lead to profound changes in biological activity, targeting distinct protein families and signaling pathways.

Key Therapeutic Areas and Mechanisms of Action

Our exploration will center on three primary areas where this compound derivatives have shown significant promise: anti-inflammatory/analgesic effects, antiarrhythmic/antihypertensive action, and antipsychotic potential.

Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant class of pyrrolidine derivatives exhibits potent anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes.[4][5] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5] The therapeutic goal is often to selectively inhibit COX-2, which is primarily upregulated at sites of inflammation, while sparing COX-1, which plays a protective role in the gastric mucosa and platelets.

Recent studies have identified N-substituted pyrrolidine-2,5-dione derivatives as potent and selective COX-2 inhibitors.[6] The mechanism involves blocking the hydrophobic channel of the COX enzyme, preventing arachidonic acid from accessing the active site.

| Compound ID | R-Group (on N-phenyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |

| 13a | 4-OCH₃ | 23.9 | 4.89 | 4.88 |

| 13b | 4-CH₃ | 18.9 | 1.64 | 11.5 |

| 13c | 4-F | 16.9 | 0.90 | 18.7 |

| 13d | 4-Cl | 12.9 | 1.18 | 10.9 |

| 13e | 4-Br | 30.9 | 0.98 | 31.5 |

| Diclofenac | (Reference) | 15.2 | 10.05 | 1.51 |

Table 1: In Vitro Cyclooxygenase Inhibition Data for a Series of N-substituted Pyrrolidine-2,5-dione Derivatives. Data sourced from Jan et al. (2020).[6]

The data clearly indicate that electron-withdrawing groups at the para-position of the N-phenyl ring, particularly halogens like fluorine and bromine, enhance both potency and selectivity for COX-2. Compound 13e , with a bromo substituent, emerged as the most potent and selective inhibitor in this series.[6]

Antiarrhythmic and Antihypertensive Activity: α₁-Adrenoceptor Blockade

A distinct series of 1-substituted pyrrolidin-2-one derivatives, typically featuring a 3-(4-arylpiperazin-1-yl)propyl moiety, displays strong antiarrhythmic and antihypertensive activities.[7][8] The primary mechanism for this activity is the blockade of α₁-adrenergic receptors (α₁-ARs).[9] These G-protein coupled receptors (GPCRs) mediate the vasoconstrictive and positive inotropic effects of catecholamines like norepinephrine. By antagonizing these receptors, the derivatives induce vasodilation (lowering blood pressure) and modulate cardiac electrophysiology to suppress arrhythmias.

The α₁-AR is a Gq-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream signaling events that culminate in smooth muscle contraction. This compound derivatives act as antagonists, blocking this initial binding event.

| Compound ID | R-Group (on phenylpiperazine) | Antiarrhythmic Activity (Epinephrine-induced, ED₅₀ mg/kg IV) | α₁-AR Affinity (pKi) |

| 7 | 2-Cl | 2.0 | 7.13 |

| 13 | 2-OC₂H₅ | 1.0 | 6.88 |

| 18 | 4-Cl | > 5.0 | 6.46 |

Table 2: Structure-Activity Relationship for Antiarrhythmic this compound-2-one Derivatives. Data sourced from Kulig et al. (2010).[8]

SAR studies reveal that substitution at the ortho position of the terminal phenyl ring is critical for high α₁-AR affinity and antiarrhythmic potency.[8] An ethoxy group at the ortho position (Compound 13 ) conferred the highest antiarrhythmic activity in an epinephrine-induced arrhythmia model.[8]

Antipsychotic Potential: Dopamine D₂ Receptor Modulation

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine serves as a crucial chiral building block for synthesizing selective dopamine D₂ receptor ligands, which are instrumental in developing antipsychotic medications for conditions like schizophrenia.[10] The D₂ receptor is a Gi/o-coupled GPCR, and its modulation is a cornerstone of antipsychotic therapy. Antagonism of D₂ receptors in the mesolimbic pathway is believed to mediate the therapeutic effects.

The canonical signaling pathway for the D₂ receptor involves coupling to Gi proteins, which inhibit the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). A secondary, non-canonical pathway involves β-arrestin 2 (βArr2), which, upon D₂ receptor activation, can form a complex that dephosphorylates and activates the kinase Akt, leading to the inactivation of glycogen synthase kinase 3 (GSK3). Novel this compound derivatives can be designed to act as antagonists or partial agonists at this receptor, selectively tuning dopaminergic neurotransmission.

Synthesis of Bioactive this compound Derivatives

The synthesis of these derivatives often leverages commercially available chiral precursors to ensure stereochemical purity, a critical factor for biological activity.[8] A common and effective strategy for creating the antiarrhythmic and antihypertensive agents discussed in Section 2.2 involves the N-alkylation of a 1-(aryl)piperazine with a suitable this compound-containing electrophile.

Representative Protocol: Synthesis of 1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-propyl}-pyrrolidin-2-one

This protocol describes the synthesis of a potent α₁-adrenoceptor antagonist. The causality behind this experimental design is straightforward: it creates a covalent linkage between the two key pharmacophoric fragments—the arylpiperazine and the 1-ethylpyrrolidin-2-one—via a flexible propyl linker, which has been shown to be optimal for high-affinity binding.

Materials:

-

1-(2-Methoxyphenyl)piperazine

-

1-(3-Chloropropyl)pyrrolidin-2-one

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-methoxyphenyl)piperazine (1.92 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and potassium iodide (0.17 g, 1 mmol, as a catalyst).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Addition of Electrophile: Add 1-(3-chloropropyl)pyrrolidin-2-one (1.62 g, 10 mmol) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the eluent.

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Workup - Liquid-Liquid Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 50% up to 100% ethyl acetate) to afford the pure title compound as a viscous oil.

Protocols for Biological Evaluation